molecular formula C21H23ClN8O B10937175 N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1174832-05-3

N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10937175
CAS No.: 1174832-05-3
M. Wt: 438.9 g/mol
InChI Key: NMDZFDVASDOSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps. One common method includes the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine, followed by the displacement of the sulfonyl group with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions. The intermediate is then hydrolyzed in situ to deliver the final compound .

Industrial Production Methods

For large-scale production, the same synthetic route can be adapted with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

1174832-05-3

Molecular Formula

C21H23ClN8O

Molecular Weight

438.9 g/mol

IUPAC Name

N-[4-chloro-1-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-yl]-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H23ClN8O/c1-3-6-30-20-16(9-24-30)15(7-18(25-20)14-4-5-14)21(31)26-19-17(22)12-29(27-19)11-13-8-23-28(2)10-13/h7-10,12,14H,3-6,11H2,1-2H3,(H,26,27,31)

InChI Key

NMDZFDVASDOSEF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=C4Cl)CC5=CN(N=C5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.